

d[Cha4]-AVP: A Comparative Analysis of Oxytocin Receptor Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasopressin V1b receptor agonist, **d[Cha4]-AVP**, and its cross-reactivity with the oxytocin receptor. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to offer a comprehensive understanding of its pharmacological profile.

Quantitative Comparison of Receptor Binding and Functional Activity

The selectivity of **d[Cha4]-AVP** for vasopressin receptors over the oxytocin receptor is critical for its use as a specific pharmacological tool. The data summarized below, collated from multiple studies, quantifies this selectivity in terms of binding affinity (Ki) and functional potency (EC50/pEC50 or KB/pKB).



Ligand	Recepto r	Species	Assay Type	Paramet er	Value	Selectiv ity (vs. hOTR)	Referen ce
d[Cha4]- AVP	V1b	Human	Binding	pKi	9.68	100-fold	[1][2]
ОТ	Human	Binding	рКі	7.68	-	[1][2]	
V1a	Human	Function al	pEC50	6.53	-	[1][2]	
V2	Human	Function al	pEC50	5.92	-	[1][2]	
ОТ	Human	Function al	рКВ	6.31 (Antagoni st)	-	[1][2]	
V1a	Rat	Binding	Ki (nM)	2297	0.62-fold	[3]	
V1b	Rat	Binding	Ki (nM)	1.4	1021-fold	[3]	•
ОТ	Rat	Binding	Ki (nM)	1430	-	[3]	

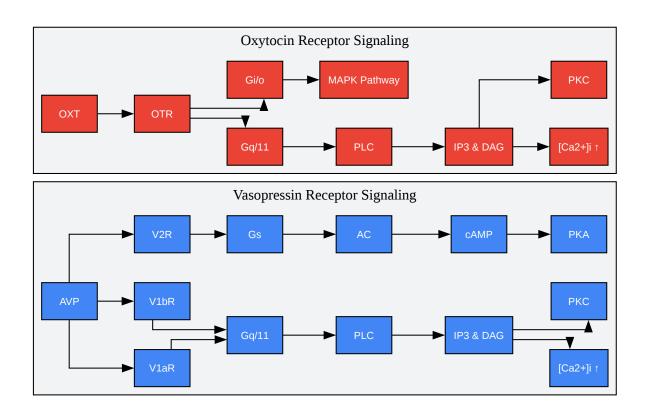
Key Observations:

- d[Cha4]-AVP demonstrates a high affinity for the human V1b receptor, with a pKi of 9.68.[1] [2]
- Its affinity for the human oxytocin receptor is approximately 100-fold lower (pKi = 7.68).[1][2]
- Functionally, **d[Cha4]-AVP** acts as a potent agonist at the human V1b receptor, while exhibiting significantly lower agonist potency at V1a and V2 receptors.[1][2]
- Notably, at the human oxytocin receptor, d[Cha4]-AVP behaves as a weak antagonist.[1][2]
- In rat tissues, d[Cha4]-AVP also shows high selectivity for the V1b receptor over the V1a and oxytocin receptors.[3]



Signaling Pathways

The activation of vasopressin and oxytocin receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.



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Caption: Simplified signaling pathways for vasopressin and oxytocin receptors.

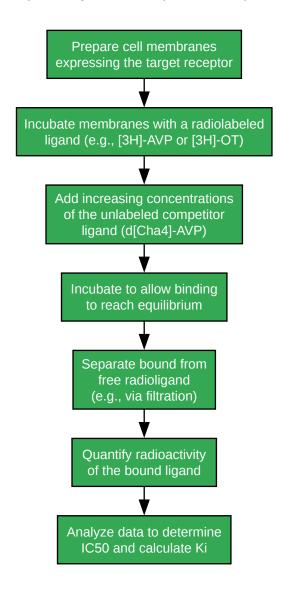
Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and intracellular calcium mobilization assays.

Radioligand Binding Assay



This assay measures the affinity of a ligand for a specific receptor.



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Caption: General workflow for a radioligand competition binding assay.

Detailed Methodology:

- Membrane Preparation: Cell membranes from cell lines stably expressing the human or rat vasopressin or oxytocin receptors (e.g., CHO or HEK293 cells) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
- Incubation: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Arginine



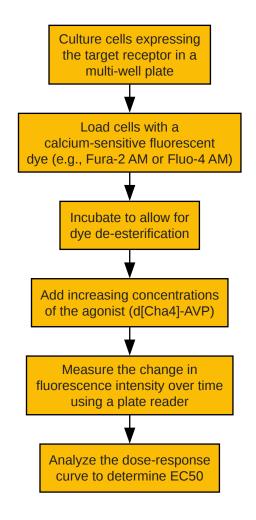
Vasopressin for vasopressin receptors or [3H]-Oxytocin for the oxytocin receptor).

- Competition: Increasing concentrations of the unlabeled test compound, d[Cha4]-AVP, are added to the incubation mixture.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the free (unbound) radioligand. A common method is rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the
 concentration of the competitor ligand. A non-linear regression analysis is used to determine
 the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of
 the radioligand). The Ki (inhibition constant), which represents the affinity of the competitor
 for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, such as the vasopressin V1a and V1b receptors and the oxytocin receptor, leading to an increase in intracellular calcium concentration.





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Caption: General workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

- Cell Culture: Cells stably expressing the receptor of interest are seeded into a multi-well plate (typically 96 or 384 wells) and allowed to adhere overnight.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeant and become fluorescent upon binding to calcium.
- Incubation: The cells are incubated to allow for the de-esterification of the dye, which traps it inside the cells.



- Agonist Addition: A baseline fluorescence reading is taken before the addition of the test compound. Then, increasing concentrations of d[Cha4]-AVP are added to the wells.
- Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
- Data Analysis: The peak fluorescence response at each agonist concentration is measured. The data are then plotted as the response versus the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). The pEC50 is the negative logarithm of the EC50. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist, and the shift in the agonist's dose-response curve is used to calculate the antagonist's potency (KB or pKB).

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